molecular formula C8H9ClN2O2 B2810010 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride CAS No. 2225137-00-6

1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2810010
CAS No.: 2225137-00-6
M. Wt: 200.62
InChI Key: PAWXKXFTUKNCJR-UHFFFAOYSA-N
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Description

1H,2H,3H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound with a fused pyrrolo-pyridine scaffold. Its molecular formula is C₈H₇ClN₂O₂ (accounting for the hydrochloride salt) and CAS number 112766-32-2 . The compound is characterized by a partially saturated pyrrolidine ring fused to a pyridine moiety, with a carboxylic acid group at the 6-position and a hydrochloride counterion. The compound is utilized in medicinal chemistry research, particularly as a building block for bioactive molecules .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-8(12)5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWXKXFTUKNCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolo[3,2-b]pyridine core enables nucleophilic substitution at electron-deficient positions. For example, the fluorine atom in the structurally similar 6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride undergoes substitution with amines or thiols under mild conditions.

Reaction TypeConditionsYieldProductSource
Fluorine substitutionK₂CO₃, DMF, 80°C, 12 h75–85%6-Amino-pyrrolo[3,2-b]pyridine
Chlorine introductionPOCl₃, reflux, 6 h60%6-Chloro-pyrrolo[3,2-b]pyridine

Amide Bond Formation

The carboxylic acid group at position 6 participates in amidation reactions. For instance, coupling with amines using EDCl/HOBt yields bioactive amides :

AmineCoupling AgentSolventYieldApplicationSource
4-MethoxybenzylamineEDCl/HOBt, DMFDMF68%Antimicrobial agents
CyclohexylamineDCC, DMAPCH₂Cl₂72%Kinase inhibitors

Mechanistic studies suggest the reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride or active ester) .

Esterification and Hydrolysis

The carboxylic acid group can be esterified under acidic or basic conditions. Hydrolysis of esters regenerates the acid :

SubstrateReagentsConditionsYieldProductSource
Methyl ester derivativeHCl (conc.), reflux24 h, 110°C66%6-Carboxylic acid
Ethyl ester synthesisSOCl₂, MeOH25°C, 40 h25%Methyl ester (purity 25%)

Cyclization Reactions

The scaffold participates in ring-forming reactions. For example, heating with phthalide in DMF yields fused tricyclic derivatives :

ReagentsConditionsYieldProductSource
Phthalide, LiHMDS/THFDMF, RT, 4 h16%3-(3H-Isobenzofuran-1-ylidene) derivative

Salt Formation and Acid-Base Reactions

The hydrochloride salt readily undergoes neutralization with bases like K₂CO₃ to generate the free base. Conversely, treatment with HCl gas in ether regenerates the salt :

ProcessReagentsSolventOutcomeSource
NeutralizationK₂CO₃H₂O/EtOAcFree base (m.p. 142–144°C)
Salt formationHCl (g)Et₂OHydrochloride salt (99% purity)

Decarboxylation

Thermal or oxidative decarboxylation of the carboxylic acid group has been reported for related pyrrolopyridines, yielding 6-unsubstituted derivatives :

ConditionsCatalystYieldProductSource
Cu(OAc)₂, DMF, 150°CAir50%1H-Pyrrolo[3,2-b]pyridine

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at positions 2 and 5. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives :

ReagentsPositionYieldProductSource
HNO₃/H₂SO₄C540%5-Nitro-pyrrolo[3,2-b]pyridine

Reduction Reactions

Hydrogenation of the pyrrolo[3,2-b]pyridine ring system selectively reduces the pyridine moiety :

ReagentsConditionsYieldProductSource
H₂, Pd/CEtOH, 50 psi, 6 h85%2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 6 :

Boronic AcidCatalystYieldProductSource
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃60%6-Aryl-pyrrolo[3,2-b]pyridine

Scientific Research Applications

Medicinal Chemistry

Drug Development
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives have been investigated for their potential as therapeutic agents. Notably, these compounds exhibit significant activity against various biological targets, including enzymes involved in neurodegenerative diseases. Research indicates that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of Alzheimer's Disease by preventing the breakdown of acetylcholine .

Case Study: Alzheimer's Disease
A study highlighted the synthesis of novel heterocyclic compounds based on 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid for the treatment of Alzheimer's Disease. These compounds demonstrated enhanced binding affinity to the target enzymes compared to existing drugs . The research emphasized the importance of structural modifications to improve pharmacological properties.

Environmental Science

Biodegradability Studies
Research has focused on the biodegradability of N-heterocyclic compounds like 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid in wastewater treatment processes. A study found that ozone treatment effectively converted phenolic and N-heterocyclic compounds in post-hydrothermal liquefaction wastewater, improving its biodegradability . This suggests that such compounds may play a role in environmental remediation strategies.

Material Science

Synthesis of Functional Materials
The unique chemical structure of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid allows for its use in synthesizing functional materials. For example, it can serve as a building block in creating polymers or hybrid materials with specific electrical or optical properties. The incorporation of this heterocyclic compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryDevelopment of Alzheimer's Disease treatmentsInhibits key enzymes; structural modifications enhance activity .
Environmental ScienceBiodegradability improvement in wastewater treatmentOzone treatment effectively converts N-heterocycles; enhances biodegradability .
Material ScienceSynthesis of advanced functional materialsEnhances thermal stability and mechanical strength in polymers .

Mechanism of Action

The mechanism by which 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride, highlighting differences in substituents, ring saturation, and functional groups:

Compound Name Molecular Formula Substituents/Ring Features Key Applications/Properties Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) C₈H₆N₂O₂ Unsaturated pyrrolo-pyridine, COOH at 2-position Intermediate for kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) C₈H₅ClN₂O₂ Chlorine at 5-position, unsaturated core Antibacterial/antiviral lead compound
1H-Pyrrolo[3,2-b]pyridine-3-carboxylate (A181875) C₉H₈N₂O₂ Methyl ester at 3-position Prodrug development
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride C₁₀H₁₇ClN₂O₃ Morpholine-fused, fully saturated core CNS-targeting drug candidates
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride C₉H₁₂Cl₂N₂ Chlorine at 6-position, dimethyl groups Anticancer research

Key Structural and Functional Differences

Ring Saturation : The target compound features partial saturation (1H,2H,3H), enhancing conformational rigidity compared to unsaturated analogs like 1H-pyrrolo[2,3-c]pyridine derivatives . This impacts solubility and binding affinity in biological systems.

Substituent Position : The carboxylic acid group at the 6-position distinguishes it from analogs with COOH at the 2- or 3-positions (e.g., 10a, A181875), which may alter interactions with enzymatic active sites .

Bioactivity: Chlorinated derivatives (e.g., 10b, 6-chloro analog ) exhibit enhanced antimicrobial or anticancer activity compared to non-halogenated variants, likely due to increased electrophilicity .

Biological Activity

1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. With the molecular formula C₈H₆N₂O₂·HCl and a molecular weight of 162.15 g/mol, this compound features a unique pyrrolopyridine structure that enhances its reactivity and interaction with biological targets. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound consists of a fused pyrrole and pyridine ring system, characterized by the following structural features:

  • Molecular Formula : C₈H₆N₂O₂·HCl
  • Molecular Weight : 162.15 g/mol

The specific arrangement of nitrogen atoms within the fused ring system contributes to its distinctive biological activity profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolo[3,2-b]pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Compound MIC (μg/mL) Target Bacteria
Control (Isoniazid)0.25Mycobacterium tuberculosis
Control (Ciprofloxacin)2Staphylococcus aureus
Pyrrolo Compound3.125 - 12.5Staphylococcus aureus

These results indicate that the compound demonstrates potent antibacterial effects comparable to established antibiotics like isoniazid and ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies report the following IC50 values:

Compound IC50 (μmol) Comparison Drug
Pyrrolo Compound0.04 ± 0.09Celecoxib (0.04 ± 0.01)

This suggests that this compound exhibits comparable anti-inflammatory efficacy to celecoxib, a well-known COX-2 inhibitor .

Anticancer Activity

The anticancer potential of pyrrolo compounds has also been investigated. Certain derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:

Cell Line IC50 (μM) Reference Drug
A-431 (epidermoid carcinoma)<10Doxorubicin
Jurkat (T-cell leukemia)<10Doxorubicin

These findings indicate that the compound may interact with cellular mechanisms to inhibit tumor growth effectively .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
  • COX-2 Inhibition : Its role in suppressing COX-2 activity contributes to its anti-inflammatory effects.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro settings:

  • In vitro Study on Bacterial Strains : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli using agar diffusion methods.
    • Results indicated significant zones of inhibition at varying concentrations.
  • In vivo Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in edema compared to controls.

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